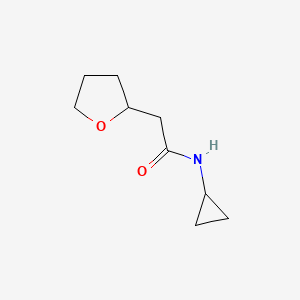![molecular formula C12H10ClNO B6496845 4-[(2-chlorophenoxy)methyl]pyridine CAS No. 1457803-10-9](/img/structure/B6496845.png)
4-[(2-chlorophenoxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-[(2-chlorophenoxy)methyl]pyridine has been used in a variety of scientific research applications, including as a catalyst for the synthesis of pharmaceuticals, as an inhibitor of enzymes involved in the biosynthesis of polysaccharides, and as a reagent for the synthesis of polymers. This compound has also been used in the synthesis of organic compounds such as dyes, polymers, and other materials.
Mecanismo De Acción
Target of Action
It is known that phenoxy herbicides, which share a similar structure with this compound, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, including compounds similar to 4-[(2-chlorophenoxy)methyl]pyridine, induce rapid, uncontrolled growth in broad-leaf plants . This “growing to death” phenomenon is due to the herbicide’s mimicry of the auxin growth hormone .
Biochemical Pathways
It can be inferred from related compounds that the pathways influenced are those involved in plant growth and development, particularly those regulated by the auxin growth hormone .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound likely causes rapid, uncontrolled growth in target organisms, leading to their death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2-chlorophenoxy)methyl]pyridine in laboratory experiments include its low cost, its water solubility, and its versatility in a variety of applications. However, this compound can be toxic if not handled properly, and it can be difficult to separate from its isomer, 4-chloro-2-methylpyridine. Additionally, this compound can be difficult to store, as it is sensitive to light and moisture.
Direcciones Futuras
The future of 4-[(2-chlorophenoxy)methyl]pyridine research is promising, as it has a variety of potential applications. Possible future directions for this compound research include further investigation into its effects on bacteria and cancer cells, as well as into its potential use as a catalyst for the synthesis of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.
Métodos De Síntesis
4-[(2-chlorophenoxy)methyl]pyridine can be synthesized by the reaction of 2-chlorophenol with pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and its isomer, 4-chloro-2-methylpyridine. The two compounds can be separated by column chromatography or other separation techniques.
Propiedades
IUPAC Name |
4-[(2-chlorophenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNNICRYOUAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)
![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)

![4-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6496846.png)
![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)
![N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496852.png)
![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)